4-Bromo-3-isopropylaniline
Description
4-Bromo-3-isopropylaniline is a halogenated aniline derivative characterized by a bromine atom at the para position (C4) and an isopropyl group at the meta position (C3) on the benzene ring. This compound serves as a critical intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research, where its electron-withdrawing bromine and bulky isopropyl substituent influence reactivity and regioselectivity in cross-coupling reactions .
Properties
Molecular Formula |
C9H12BrN |
|---|---|
Molecular Weight |
214.10 g/mol |
IUPAC Name |
4-bromo-3-propan-2-ylaniline |
InChI |
InChI=1S/C9H12BrN/c1-6(2)8-5-7(11)3-4-9(8)10/h3-6H,11H2,1-2H3 |
InChI Key |
FAUPQXPLQMXUKA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C=CC(=C1)N)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-3-isopropylaniline typically involves the bromination of 3-isopropylaniline. The reaction is carried out using bromine in the presence of a suitable solvent such as acetic acid. The reaction conditions include maintaining a controlled temperature to ensure selective bromination at the desired position on the benzene ring .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to achieve high yield and purity. The bromination reaction is optimized to minimize by-products and ensure efficient production .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-3-isopropylaniline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted anilines, while oxidation can produce nitro or nitroso derivatives .
Scientific Research Applications
4-Bromo-3-isopropylaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-Bromo-3-isopropylaniline involves its interaction with specific molecular targets. The bromine and isopropyl groups influence its reactivity and binding affinity to various substrates. The compound can act as a nucleophile or electrophile, depending on the reaction conditions, and can participate in various pathways to exert its effects .
Comparison with Similar Compounds
Research Findings and Trends
- Crystallographic Studies: Analogs like (Z)-4-Bromo-N-{(Z)-3-[(4-bromo-2,6-diisopropylphenyl)imino]butan-2-yl-idene}-2,6-diisopropylaniline exhibit planar geometries stabilized by intramolecular hydrogen bonding, suggesting similar stability in this compound derivatives .
- Thermal Stability : Methyl and isopropyl substituents enhance thermal stability compared to halogen-only analogs, as observed in differential scanning calorimetry (DSC) studies .
Biological Activity
4-Bromo-3-isopropylaniline is an organic compound that exhibits significant biological activity, making it a subject of interest in pharmacological and biochemical research. This compound, characterized by its unique structural features—a bromine atom at the para position and an isopropyl group at the amino position—enhances its reactivity and selectivity in various applications. This article delves into the biological activities associated with this compound, including its mechanisms of action, potential therapeutic effects, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C10H12BrN, with a molecular weight of approximately 227.11 g/mol. Its structure can be represented as follows:
Key Features:
- Bromine Atom: Enhances reactivity and selectivity.
- Isopropyl Group: Provides bulkiness, influencing binding interactions with biological targets.
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its interactions with various molecular targets:
Research Findings
Recent studies have explored the biological implications of this compound, revealing its potential as a lead compound in drug discovery:
- A study demonstrated that this compound interacts with specific enzymes involved in metabolic pathways, influencing their activity and offering insights into its pharmacological potential.
- Another investigation highlighted its role in modulating receptor signaling pathways, suggesting applications in developing drugs targeting these receptors.
Case Studies
- Inhibition of Enzyme Activity:
- Antimicrobial Potential:
Comparative Analysis
To further understand the uniqueness of this compound, a comparison with structurally similar compounds can be insightful:
| Compound Name | Key Structural Differences | Biological Activity |
|---|---|---|
| 4-Bromoaniline | Lacks isopropyl group; less bulky | Reduced reactivity |
| N-Isopropylaniline | Lacks bromine atom; reduced reactivity | Limited biological activity |
| 4-Chloro-N-isopropylaniline | Contains chlorine instead of bromine | Varies based on halogen |
| 3-Bromo-4-isopropylaniline | Bromine at a different position | Similar but distinct properties |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
